Cas no 107713-63-3 (1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one)

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound featuring a unique 1,2,3-dihydro-1H-indenyl substituent. It exhibits potent flame-retardant properties and high thermal stability, making it ideal for applications in polymer chemistry and materials science. This compound demonstrates excellent solubility in organic solvents, facilitating its use in various synthesis processes.
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one structure
107713-63-3 structure
Product Name:1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one
CAS No:107713-63-3
MF:C11H9F3O
MW:214.183773756027
MDL:MFCD00042394
CID:127660
PubChem ID:14516939
Update Time:2025-10-31

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoro-
    • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoro- (9CI)
    • 1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone
    • 5-(Trifluoroacetyl)indane
    • 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one
    • DTXSID80561205
    • AKOS017550632
    • SCHEMBL9561102
    • 1-(2,3-Dihydro-1H-Inden-5-yl-2,2,2-Trifluoroethanone
    • KFZAQMICJOBTJO-UHFFFAOYSA-N
    • 107713-63-3
    • EN300-1938305
    • MDL: MFCD00042394
    • Inchi: 1S/C11H9F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
    • InChI Key: KFZAQMICJOBTJO-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC2=C(C=1)CCC2)=O)(F)F

Computed Properties

  • Exact Mass: 214.06057
  • Monoisotopic Mass: 214.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 2.92030

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-one Pricemore >>

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